molecular formula C12H20OS B8387955 2-(2-Sulfanyladamantan-2-yl)ethan-1-ol

2-(2-Sulfanyladamantan-2-yl)ethan-1-ol

Cat. No.: B8387955
M. Wt: 212.35 g/mol
InChI Key: RCDPNKZMPRRQRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Sulfanyladamantan-2-yl)ethan-1-ol is a sulfur-containing adamantane derivative with a hydroxyl-functionalized ethane chain. This compound is of interest in medicinal chemistry and materials science due to its unique stereoelectronic properties.

Properties

Molecular Formula

C12H20OS

Molecular Weight

212.35 g/mol

IUPAC Name

2-(2-sulfanyl-2-adamantyl)ethanol

InChI

InChI=1S/C12H20OS/c13-2-1-12(14)10-4-8-3-9(6-10)7-11(12)5-8/h8-11,13-14H,1-7H2

InChI Key

RCDPNKZMPRRQRC-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)C3(CCO)S

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Adamantane-Based Derivatives

(a) N-adamantan-1-yl-1-((1S,4S)-3-((E)-ferrocenylmethylidene)-7,7-dimethyl-2-oxo-bicyclo[2.2.1]heptan-1-yl)methanesulfonamide (20)
  • Structure : Combines adamantane with a sulfonamide group and a ferrocene moiety.
  • Key Differences : Unlike 2-(2-sulfanyladamantan-2-yl)ethan-1-ol, this compound lacks a hydroxyl group and instead incorporates a sulfonamide linkage, which alters its solubility and biological activity. The ferrocene moiety introduces redox activity, absent in the target compound .
(b) Hydroxychloroquine (HCQ)
  • Structure: Contains a hydroxylated ethane chain linked to a quinoline ring.
  • Key Differences: HCQ lacks the adamantane core and sulfur atom but shares the hydroxyl-ethyl functional group. Its mechanism of action (e.g., antimalarial/antiviral) is tied to the quinoline moiety, whereas adamantane derivatives often target viral ion channels .

Sulfanyl-Functionalized Alcohols

(a) 1-(Arylsulfanyl)propan-2-ols (e.g., 1a–e)
  • Structure: Features a sulfanyl group attached to a propanol backbone.
  • Key Differences: These compounds lack the adamantane scaffold, reducing steric hindrance and increasing conformational flexibility.
(b) 2-[(2-Aminoethyl)disulfanyl]ethan-1-amine
  • Structure : Contains a disulfide bond and amine groups.
  • Key Differences : The disulfide bridge introduces redox sensitivity, while the absence of adamantane and hydroxyl groups limits applications in hydrophobic environments. Safety data indicate low acute toxicity but incomplete toxicological profiling .

Hydroxyl-Functionalized Ethanol Derivatives

(a) YTK-A76 (2-(2-((3,4-bis(benzyloxy)benzyl)amino)ethoxy)ethan-1-ol)
  • Structure : Includes a hydroxylated ethane chain with a benzyloxy-substituted benzylamine group.
  • Key Differences: The aromatic benzyloxy groups enhance π-π stacking interactions, absent in the adamantane-based target.
(b) 1-[2-(2-Methyloxetan-2-yl)phenyl]ethan-1-ol
  • Structure : Combines a hydroxylated ethane chain with an oxetane ring.
  • Key Differences : The oxetane ring improves metabolic stability and solubility compared to adamantane. However, the absence of sulfur limits its use in thiol-mediated conjugation reactions .

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